2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile

Catalog No.
S13378550
CAS No.
139483-31-1
M.F
C12H13N3S2
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfane...

CAS Number

139483-31-1

Product Name

2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile

IUPAC Name

2-[2-(cyanomethylsulfanyl)-4-(dimethylamino)phenyl]sulfanylacetonitrile

Molecular Formula

C12H13N3S2

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C12H13N3S2/c1-15(2)10-3-4-11(16-7-5-13)12(9-10)17-8-6-14/h3-4,9H,7-8H2,1-2H3

InChI Key

AQUJDSXMJKXIQT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)SCC#N)SCC#N

2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile is a complex organic compound characterized by its unique structure, which includes a dimethylamino group and two acetonitrile moieties linked by a bis(sulfanediyl) bridge. This compound features multiple functional groups that contribute to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

The molecular formula for this compound is C16H18N4S2C_{16}H_{18}N_4S_2, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms. Its structure can be visualized as having two acetonitrile groups attached to a central bis(sulfanediyl) linkage, which plays a critical role in its reactivity and interaction with biological systems.

Typical of compounds containing sulfanediyl and acetonitrile groups. Key reactions include:

  • Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The presence of the nitrile groups makes it susceptible to reduction, potentially yielding amines or other functional groups depending on the reducing agent used.
  • Condensation Reactions: The compound can also undergo condensation reactions with other electrophiles due to the availability of the nucleophilic nitrogen atoms.

Research indicates that compounds similar to 2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile exhibit significant biological activities. Notably, isothiouronium salts related to this compound have been studied for their potential as GABA_A receptor agonists and their pro-apoptotic effects in cancer cells. This suggests that the compound may have implications in therapeutic contexts, particularly in neuropharmacology and oncology.

The synthesis of 2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile can be achieved through several methods:

  • Direct Coupling: Reacting 4-(dimethylamino)-1,2-phenylenediamine with appropriate sulfonyl chlorides under controlled conditions to form the sulfanediyl linkage.
  • Nitrile Formation: Following the formation of the sulfanediyl compound, acetonitrile groups can be introduced via nucleophilic substitution reactions.
  • Crystallization: The final product can be purified through crystallization techniques to obtain high-purity samples suitable for further study.

Due to its unique structure and biological activity, this compound has potential applications in:

  • Pharmaceuticals: As a lead compound for developing drugs targeting neurological disorders or cancer therapies.
  • Materials Science: In creating novel materials with specific electronic or optical properties due to its unique molecular framework.
  • Chemical Research: As a reagent or intermediate in various organic synthesis pathways.

Interaction studies involving 2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile focus primarily on its binding affinity with biological targets such as receptors and enzymes. Preliminary studies suggest that the compound may interact with GABA_A receptors, influencing neurotransmission and potentially providing a basis for neuropharmacological applications.

Several compounds share structural similarities with 2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-DimethylaminobenzylsulfonamideC10H14N2O2SC_{10}H_{14}N_2O_2SContains a dimethylamino group and sulfonamide functionalityPrimarily used in medicinal chemistry
N,N-DimethylthioureaC3H8N2SC_3H_8N_2SSimple thiourea structureKnown for its role as a reagent in organic synthesis
1,3-Bis(4-dimethylaminophenyl)thioureaC13H16N4SC_{13}H_{16}N_4SContains multiple dimethylamino groupsExhibits anti-cancer properties

The uniqueness of 2,2'-((4-(Dimethylamino)-1,2-phenylene)bis(sulfanediyl))diacetonitrile lies in its dual acetonitrile moieties combined with a sulfanediyl bridge, which enhances its potential reactivity and biological activity compared to other similar compounds.

XLogP3

2.6

Hydrogen Bond Acceptor Count

5

Exact Mass

263.05508977 g/mol

Monoisotopic Mass

263.05508977 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types